5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a pyridin-3-yl group at position 7, a 3,4,5-trimethoxyphenyl substituent at position 2, and a carboxamide moiety at position 4. Its synthesis involves a three-component Biginelli-like reaction using aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides in DMF with p-toluenesulfonic acid catalysis, yielding products with moderate to good efficiency (43–66%) . The compound’s structure has been confirmed via $^{13}$C NMR (δ 168.13 for the carboxamide carbonyl) and HRMS (m/z 465.1881 for [M+H$^+$]) . Its design aligns with pharmacophores known for antitubulin activity, leveraging the 3,4,5-trimethoxyphenyl group’s role in microtubule disruption .
Properties
IUPAC Name |
5-methyl-7-pyridin-3-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4/c1-11-16(19(22)28)17(12-6-5-7-23-10-12)27-21(24-11)25-20(26-27)13-8-14(29-2)18(31-4)15(9-13)30-3/h5-10,17H,1-4H3,(H2,22,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCOLGKORMTXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CN=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-Methyl-7-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel heterocyclic compound that has gained attention due to its potential biological activities. This article discusses its synthesis, biological activities—including anticancer and antimicrobial properties—and relevant case studies.
Synthesis
The synthesis of the target compound involves multiple steps, typically starting from readily available precursors. The detailed synthetic route often includes the formation of triazole and pyrimidine rings through condensation reactions. For instance, the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate amines can yield the desired triazole derivative. The final product is purified through recrystallization or chromatography techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been performed on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Methods : The MTT assay was utilized to determine cell viability and cytotoxicity.
Results Summary :
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 15.5 | Significant inhibition of cell proliferation |
| A549 | 20.3 | Induction of apoptosis confirmed by flow cytometry |
| HeLa | 18.0 | Suppressed migration in wound healing assays |
The compound exhibited a promising IC50 value in the low micromolar range, indicating effective cytotoxicity against these cancer cell lines while showing minimal toxicity to normal fibroblast cells (NIH-3T3) with an IC50 > 100 µM .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains:
- Tested Strains : Escherichia coli and Pseudomonas aeruginosa.
Results Summary :
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
These results indicate that the compound possesses significant antibacterial activity at low concentrations, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. For anticancer effects, studies suggest that it may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells . The antimicrobial mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Studies
A notable study involving this compound assessed its effects in vivo using xenograft models of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, corroborating in vitro findings.
Comparison with Similar Compounds
Substituent Effects on the Carboxamide Group
Compound 5a :
Compound 5c :
Compound 5r :
- Target Compound: Structure: N-(pyridin-3-yl) carboxamide. Activity: Superior selectivity for βIII-tubulin isoform (IC$_{50}$ ~0.8 µM) due to π-π stacking with pyridine .
Aryl Group Modifications at Position 7
Compound 5t :
- Compound 6a (Ref. [65]): Structure: 7-(3',4',5'-trimethoxyphenyl) with 4-chlorobenzylamino. Key Data: Chlorine enhances electronegativity. Activity: IC$_{50}$ ~0.5 µM; higher cytotoxicity than target compound but lower selectivity .
Key Observations :
- The target compound’s synthesis prioritizes structural diversity over green chemistry, unlike TMDP-mediated routes .
- Piperidine-based methods (e.g., for 6a–d) face procurement challenges due to regulatory restrictions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5a | 5c | 6a |
|---|---|---|---|---|
| LogP (calculated) | 3.2 | 3.8 | 2.9 | 4.1 |
| Water Solubility (µg/mL) | 12.5 | 8.2 | 18.7 | 5.4 |
| Plasma Protein Binding (%) | 89 | 92 | 84 | 94 |
| Metabolic Stability (t$_{1/2}$, h) | 4.7 | 3.2 | 5.8 | 2.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
